molecular formula C27H18Cl2N2O2S B15215716 2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide

2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide

Cat. No.: B15215716
M. Wt: 505.4 g/mol
InChI Key: ZCUSVQANBWPPCE-JLHYYAGUSA-N
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Preparation Methods

The synthesis of 2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

For industrial production, the synthesis may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases such as potassium carbonate, and solvents like ethanol or toluene . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This can lead to the disruption of essential biochemical pathways, such as those involved in bacterial cell wall synthesis or metabolic processes.

Comparison with Similar Compounds

2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as sulfamethazine and sulfadiazine . While these compounds share a common sulfonamide functional group, they differ in their specific chemical structures and biological activities. For example:

    Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

The unique structure of this compound, with its acridine and styryl groups, may confer distinct chemical and biological properties that differentiate it from other sulfonamides .

Properties

Molecular Formula

C27H18Cl2N2O2S

Molecular Weight

505.4 g/mol

IUPAC Name

2,5-dichloro-N-[9-[(E)-2-phenylethenyl]acridin-2-yl]benzenesulfonamide

InChI

InChI=1S/C27H18Cl2N2O2S/c28-19-11-14-24(29)27(16-19)34(32,33)31-20-12-15-26-23(17-20)21(13-10-18-6-2-1-3-7-18)22-8-4-5-9-25(22)30-26/h1-17,31H/b13-10+

InChI Key

ZCUSVQANBWPPCE-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C3C=C(C=CC3=NC4=CC=CC=C42)NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC4=CC=CC=C42)NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

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